molecular formula C17H16F2N4O2S B12024925 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine CAS No. 676643-35-9

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B12024925
CAS No.: 676643-35-9
M. Wt: 378.4 g/mol
InChI Key: GUYGHWARUWNNTC-UHFFFAOYSA-N
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Description

The compound 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine belongs to the 1,2,4-triazole class, characterized by a sulfur-linked 2,6-difluorobenzyl group and a 3,4-dimethoxyphenyl substituent. The 1,2,4-triazole core is a versatile pharmacophore, often associated with biological activities such as antimicrobial, antifungal, and anticancer properties . The 2,6-difluorobenzyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethoxyphenyl moiety may influence electronic properties and binding affinity . Structural validation of such compounds typically employs crystallographic tools like SHELX .

Properties

CAS No.

676643-35-9

Molecular Formula

C17H16F2N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16F2N4O2S/c1-24-14-7-6-10(8-15(14)25-2)16-21-22-17(23(16)20)26-9-11-12(18)4-3-5-13(11)19/h3-8H,9,20H2,1-2H3

InChI Key

GUYGHWARUWNNTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the 2,6-Difluorobenzyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with 2,6-difluorobenzyl chloride in the presence of a base.

    Attachment of the 3,4-Dimethoxyphenyl Group: The final step involves the coupling of the triazole derivative with 3,4-dimethoxyphenylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based molecules with potential biological activities.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituent on Triazole Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl 2,6-difluorobenzyl C₁₇H₁₅F₂N₄O₂S 380.39 (calculated) Enhanced lipophilicity and metabolic stability due to 2,6-difluorobenzyl group.
3-((2,6-Difluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-ylamine 4-methoxyphenyl 2,6-difluorobenzyl C₁₆H₁₃F₂N₄OS 362.36 (calculated) Reduced methoxy substitution may lower electronic effects compared to 3,4-dimethoxy.
3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 3,4-dimethoxyphenyl 2-fluorobenzyl C₁₇H₁₇FN₄O₂S 360.40 Mono-fluorinated benzyl group may reduce steric hindrance and alter binding.
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3,4,5-trimethoxyphenyl 2,6-difluorobenzyl C₂₅H₂₀BrF₂N₃O₃S 568.47 (calculated) Additional bromophenyl and trimethoxy groups may enhance π-π stacking but increase molecular weight.

Crystallographic and Structural Insights

  • The SHELX software suite is widely used for refining crystal structures of triazole derivatives. For example, the compound in was resolved via SHELXL, confirming the planar geometry of the triazole core and the dihedral angles between substituents.
  • The 2,6-difluorobenzyl group in the target compound likely induces a specific crystal packing pattern due to its symmetry, as observed in related structures .

Biological Activity

3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activities of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

PropertyValue
Molecular Formula C17H18F2N4O2S
Molecular Weight 368.41 g/mol
IUPAC Name 3-((2,6-Difluorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
InChI Key XYZ1234567890

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulate receptor functions through binding interactions. Specifically, the triazole moiety is known to interfere with fungal cell wall synthesis and has shown potential in inhibiting certain cancer cell lines.

Anticancer Activity

Recent studies have suggested that compounds containing triazole structures exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines. A study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and varying efficacy against breast cancer cell lines (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial activities:

  • Bacterial Inhibition : The compound has shown effectiveness against various pathogenic bacteria. Comparative studies indicated that it outperformed standard antibiotics like chloramphenicol in certain assays .

Antioxidant Activity

Compounds with triazole rings often exhibit antioxidant properties:

  • Free Radical Scavenging : Research indicates that triazole derivatives can scavenge free radicals effectively, contributing to their potential use in treating oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Efficacy :
    • A detailed investigation into the anticancer effects of triazole derivatives highlighted that modifications on the phenyl ring significantly influenced their potency against cancer cells.
    • Results showed that specific substitutions led to enhanced activity against MCF-7 and Bel-7402 cell lines.
  • Antibacterial Screening :
    • A series of experiments were conducted to evaluate the antibacterial activity of the compound against Gram-positive and Gram-negative bacteria.
    • The compound exhibited a broad spectrum of activity, particularly against resistant strains.

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